molecular formula C9H13NO B13150691 1-(1-Aminocyclobutyl)pent-4-yn-1-one

1-(1-Aminocyclobutyl)pent-4-yn-1-one

Cat. No.: B13150691
M. Wt: 151.21 g/mol
InChI Key: VPUYIVNFBIVCAP-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)pent-4-yn-1-one is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound is characterized by the presence of an aminocyclobutyl group attached to a pent-4-yn-1-one moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclobutyl)pent-4-yn-1-one typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.

    Introduction of the Amino Group: The amino group is introduced through an amination reaction, often using reagents such as ammonia or amines under controlled conditions.

    Attachment of the Pent-4-yn-1-one Moiety: The final step involves the attachment of the pent-4-yn-1-one moiety through a coupling reaction, which may require catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclobutyl)pent-4-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Aminocyclobutyl)pent-4-yn-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)pent-4-yn-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Aminocyclopropyl)pent-4-yn-1-one: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    1-(1-Aminocyclohexyl)pent-4-yn-1-one: Contains a cyclohexyl ring, leading to different chemical and biological properties.

    1-(1-Aminocyclopentyl)pent-4-yn-1-one: Features a cyclopentyl ring, which may affect its reactivity and applications.

Uniqueness

1-(1-Aminocyclobutyl)pent-4-yn-1-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(1-aminocyclobutyl)pent-4-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-3-5-8(11)9(10)6-4-7-9/h1H,3-7,10H2

InChI Key

VPUYIVNFBIVCAP-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)C1(CCC1)N

Origin of Product

United States

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